Cgp 43487
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Overview
Description
Cgp 43487 is a competitive N-methyl-D-aspartic acid (NMDA) receptor antagonist. This compound has been studied for its potential to modulate dopaminergic function without causing motor impairment, making it a candidate for the treatment of neurological disorders such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cgp 43487 involves the preparation of its enantiomers, which have been shown to induce anticonvulsant effects
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its status as a research compound. the synthesis would typically involve large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Cgp 43487 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s activity.
Reduction: This reaction involves the gain of electrons and can also modify the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Mechanism of Action
Cgp 43487 exerts its effects by competitively inhibiting NMDA receptors, which are involved in excitatory neurotransmission in the brain . By blocking these receptors, the compound can modulate dopaminergic function and reduce hyperactivity in the dopaminergic system without causing motor impairment . This makes it a potential therapeutic agent for conditions like Parkinson’s disease, where dopaminergic dysfunction is a key feature .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Cgp 43487 is unique in that it can potentiate dopaminergic function without causing motor impairment, unlike other NMDA receptor antagonists such as MK-801 . This makes it a promising candidate for therapeutic applications where motor function preservation is crucial .
Properties
CAS No. |
146388-56-9 |
---|---|
Molecular Formula |
C8H16NO5P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |
InChI |
InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1 |
InChI Key |
OKDOWCKDTWNRCB-PTYLAXBQSA-N |
SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Isomeric SMILES |
CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N |
Canonical SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cgp 43487; Cgp43487; Cgp-43487. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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